molecular formula C12H9F2NO B1299942 5-Fluoro-2-(4-fluorophenoxy)aniline CAS No. 20653-64-9

5-Fluoro-2-(4-fluorophenoxy)aniline

Cat. No.: B1299942
CAS No.: 20653-64-9
M. Wt: 221.2 g/mol
InChI Key: FBDRMBDSYBIOJI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO and a molecular weight of 221.21 g/mol . It is characterized by the presence of two fluorine atoms and an aniline group, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-fluorophenoxy)aniline typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The general steps include:

  • Preparation of the boronic acid or boronate ester.
  • Coupling with an aryl halide in the presence of a palladium catalyst.
  • Purification of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-2-(4-fluorophenoxy)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Similar structure but with only one fluorine atom.

    4-Fluoroaniline: Another related compound with a single fluorine atom.

    2-(4-Fluorophenoxy)aniline: Lacks the second fluorine atom present in 5-Fluoro-2-(4-fluorophenoxy)aniline.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity

Properties

IUPAC Name

5-fluoro-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDRMBDSYBIOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346609
Record name 5-Fluoro-2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20653-64-9
Record name 5-Fluoro-2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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